molecular formula C10H13N3O3 B2880198 1-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid CAS No. 1249816-97-4

1-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid

Cat. No.: B2880198
CAS No.: 1249816-97-4
M. Wt: 223.232
InChI Key: JPZWOLMVTZEVOE-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid is a compound that features a pyrazole ring and a piperidine ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as scaffolds for more complex heterocyclic systems

Preparation Methods

The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrazole ring followed by the formation of the piperidine ring. One common method involves the reaction of 1-methyl-1H-pyrazole with a suitable piperidine derivative under specific conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

1-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds include other pyrazole and piperidine derivatives, such as:

Properties

IUPAC Name

1-(1-methylpyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-12-6-8(4-11-12)13-5-7(10(15)16)2-3-9(13)14/h4,6-7H,2-3,5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZWOLMVTZEVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2CC(CCC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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